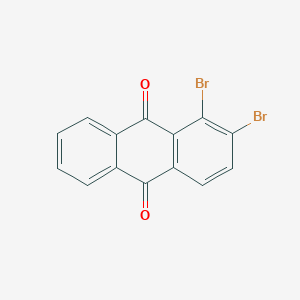

Dibromoanthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dibromoanthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C14H6Br2O2 and its molecular weight is 366 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Electronics

Dibromoanthraquinone as a Building Block

This compound serves as a crucial electron-deficient building block for the synthesis of semiconducting materials, particularly in:

- Organic Light Emitting Diodes (OLEDs)

- Organic Photovoltaics (OPVs)

- Fluorophores

The compound's structure allows for enhanced conjugation, facilitating the development of complex organic polymers that exhibit favorable electronic properties. For instance, conjugated organic polymers derived from DBAQ have shown promising results in light absorption and emission, critical for OLED applications.

Case Study: AQTEE-COP Polymer

A notable example is the AQTEE-COP polymer synthesized through cross-coupling reactions involving DBAQ. This polymer demonstrated efficient photocatalytic hydrogen peroxide production under visible light irradiation, achieving an initial rate of 3204 μmol g−1 h−1 without additional photosensitizers or co-catalysts .

Photocatalysis

Photocatalytic Applications

This compound has been utilized in photocatalytic systems due to its ability to generate reactive species under light exposure. Its derivatives have been explored for:

- Water splitting

- Environmental remediation

The incorporation of DBAQ into photocatalytic systems enhances the efficiency of light-driven reactions, making it a valuable component in sustainable energy technologies.

Bioimaging

Near-Infrared Fluorophores

Recent advancements have seen DBAQ derivatives being developed for bioimaging applications, particularly in the near-infrared (NIR) region. These compounds are advantageous due to their:

- High photostability

- Biocompatibility

- Ability to penetrate biological tissues

Case Study: AQMN Fluorophores

A novel donor–acceptor–donor type fluorophore based on DBAQ was developed for imaging mouse ear vessels. It exhibited high resolution and signal-to-background ratios, demonstrating its potential in medical diagnostics and biological research .

Toxicology

Health Implications

While this compound has numerous applications, it is also associated with toxicological concerns. Studies have indicated that certain derivatives, such as 1-amino-2,4-dibromoanthraquinone (ADBAQ), exhibit mutagenic properties and can induce carcinogenic effects in laboratory animals .

Table: Toxicological Findings of ADBAQ

Propiedades

Número CAS |

14381-79-4 |

|---|---|

Fórmula molecular |

C14H6Br2O2 |

Peso molecular |

366 g/mol |

Nombre IUPAC |

1,2-dibromoanthracene-9,10-dione |

InChI |

InChI=1S/C14H6Br2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |

Clave InChI |

TXWUOIRCWNCWPU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |

Sinónimos |

1,2-Dibromo-9,10-anthraquinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.